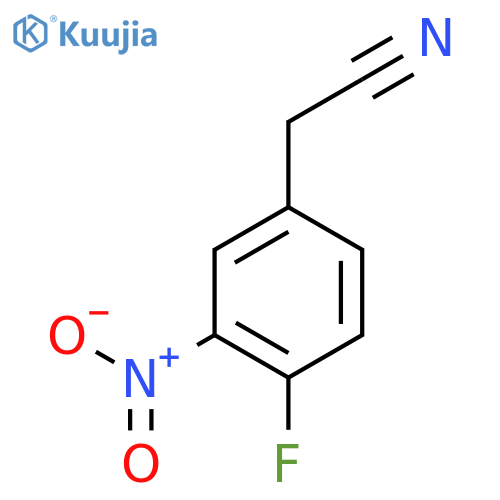

Cas no 157662-77-6 (2-(4-fluoro-3-nitrophenyl)acetonitrile)

157662-77-6 structure

商品名:2-(4-fluoro-3-nitrophenyl)acetonitrile

CAS番号:157662-77-6

MF:C8H5FN2O2

メガワット:180.13590502739

MDL:MFCD09909410

CID:1037507

PubChem ID:11458029

2-(4-fluoro-3-nitrophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-nitrophenylacetonitrile

- 2-(4-fluoro-3-nitrophenyl)acetonitrile

- 3-nitro-4-fluorobenzylnitrile

- 4-Fluoro-3-nitrobenzylnitrile

- (4-FLUORO-3-NITROPHENYL)ACETONITRILE

- FCOLUCPHJHRTLY-UHFFFAOYSA-N

- 4-Fluoro-3-nitrobenzeneacetonitrile

- AB3789

- FCH876515

- 7908AA

- Benzeneacetonitrile, 4-fluoro-3-nitro-

- AX8161203

- CS-0094387

- DTXSID00466465

- 157662-77-6

- EN300-205225

- AKOS006310236

- DS-12339

- A21980

- SCHEMBL16096926

- MFCD09909410

-

- MDL: MFCD09909410

- インチ: 1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2

- InChIKey: FCOLUCPHJHRTLY-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(C([H])([H])C#N)=C([H])C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 180.03400

- どういたいしつりょう: 180.03350557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 69.61000

- LogP: 2.32318

2-(4-fluoro-3-nitrophenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205225-10.0g |

2-(4-fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 10g |

$917.0 | 2023-05-23 | ||

| Enamine | EN300-205225-2.5g |

2-(4-fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 2.5g |

$418.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165027-250mg |

2-(4-Fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 97% | 250mg |

¥463 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165027-5g |

2-(4-Fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 97% | 5g |

¥2003 | 2023-04-15 | |

| TRC | F257135-2.5g |

(4-Fluoro-3-Nitrophenyl)Acetonitrile |

157662-77-6 | 2.5g |

$ 655.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165027-1g |

2-(4-Fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 97% | 1g |

¥597 | 2023-04-15 | |

| Chemenu | CM183248-1g |

2-(4-fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 95% | 1g |

$123 | 2022-06-12 | |

| Chemenu | CM183248-5g |

2-(4-fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 95% | 5g |

$338 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F899136-250mg |

4-Fluoro-3-nitrophenylacetonitrile |

157662-77-6 | 95% | 250mg |

¥465.30 | 2022-01-12 | |

| Chemenu | CM183248-1g |

2-(4-fluoro-3-nitrophenyl)acetonitrile |

157662-77-6 | 95% | 1g |

$123 | 2021-06-16 |

2-(4-fluoro-3-nitrophenyl)acetonitrile 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

157662-77-6 (2-(4-fluoro-3-nitrophenyl)acetonitrile) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:157662-77-6)2-(4-fluoro-3-nitrophenyl)acetonitrile

清らかである:99%

はかる:10g

価格 ($):196.0